molecular formula C30H48O B8019628 beta-Amyrone

beta-Amyrone

Cat. No.: B8019628
M. Wt: 424.7 g/mol
InChI Key: LIIFBMGUDSHTOU-CFYIDONUSA-N
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Description

Beta-Amyrone: is a triterpenoid compound, specifically a pentacyclic triterpene, which is derived from the resin of various plant species. It is known for its anti-inflammatory, antifungal, and antiviral properties. This compound is also recognized for its ability to inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, making it a compound of interest in the treatment of metabolic disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Amyrone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in oleoresins from species of the Protium genus. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of alpha, beta-amyrins from plant resins, followed by their chemical oxidation. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and nuclear magnetic resonance are employed for the characterization and quality control of this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Amyrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Scientific Research Applications

Beta-Amyrone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other triterpenoid compounds.

    Biology: Studied for its role in inhibiting enzymes such as alpha-glucosidase and acetylcholinesterase.

    Medicine: Investigated for its anti-inflammatory, antifungal, and antiviral properties. It has shown potential in the treatment of metabolic disorders, infections, and inflammatory diseases.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

Beta-Amyrone exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Alpha-Amyrone: Another triterpenoid with similar anti-inflammatory and enzyme inhibitory properties.

    Delta-Amyrone: A triterpenoid with distinct structural features and biological activities.

    Lupeol: A triterpenoid known for its anti-inflammatory and anticancer properties.

    Taraxasterol: A triterpenoid with anti-inflammatory and hepatoprotective effects

Beta-Amyrone stands out due to its potent enzyme inhibitory activities and its broad spectrum of biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,27+,28-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFBMGUDSHTOU-CFYIDONUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-97-1
Record name β-Amyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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